molecular formula C9H20O2Si B13446257 tert-Butyl(dimethyl)silyl propionate

tert-Butyl(dimethyl)silyl propionate

Cat. No.: B13446257
M. Wt: 188.34 g/mol
InChI Key: WNORCYXNCTYGSE-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl)silyl propionate (CAS Registry Number: 111864-20-1) is a chemical compound with the molecular formula C9H20O2Si and a molecular weight of 188.3394 g/mol . This compound, also known as TBDMS propionate, falls within the class of tert-butyldimethylsilyl (TBDMS) derivatives, which are extensively used in synthetic organic chemistry as protecting groups for alcohols and carboxylic acids . The core research value of TBDMS derivatives like this propionate ester lies in their ability to temporarily mask reactive functional groups with high stability, allowing for selective chemical transformations to be performed elsewhere on a molecule without affecting the protected site . The TBDMS group is known to be approximately 10,000 times more stable against hydrolysis than the simpler trimethylsilyl (TMS) group, making it exceptionally useful in multi-step synthesis . A key application of tert-butyldimethylsilyl propionate and related compounds is in analytical chemistry, particularly in gas chromatography (GC) for the derivatization of polar compounds like carboxylic acids to improve their volatility and thermal stability for more effective separation and detection . The mechanism of silylation involves the nucleophilic attack of the oxygen atom of a carboxylic acid on the silicon center of the TBDMS reagent, displacing the propionate group and forming a stable silyl ester . Deprotection to regenerate the original functional group is typically achieved using fluoride-based reagents, such as tetra-n-butylammonium fluoride (TBAF), which cleaves the silicon-oxygen bond through nucleophilic attack on the silicon atom . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[tert-butyl(dimethyl)silyl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-7-8(10)11-12(5,6)9(2,3)4/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNORCYXNCTYGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl Dimethyl Silyl Propionate

Direct Silylation Approaches

Direct silylation involves the reaction of a carboxylic acid, in this case, propionic acid, with a silylating agent. This is the most common and straightforward route for preparing silyl (B83357) esters.

The reaction of propionic acid with a silyl halide, most commonly tert-butyldimethylsilyl chloride (TBDMSCl), is a cornerstone method for the synthesis of tert-Butyl(dimethyl)silyl propionate (B1217596). wikipedia.orgwikipedia.org This reaction is an SN2 type process where the carboxylate oxygen attacks the silicon atom, displacing the halide leaving group. wikipedia.org Due to the generation of hydrochloric acid (HCl) as a byproduct, a base is required to neutralize the acid and to act as an activator by deprotonating the carboxylic acid, thereby increasing its nucleophilicity. wikipedia.orgwikipedia.org

Commonly used bases and activators include tertiary amines like triethylamine (B128534) and diisopropylethylamine, as well as nitrogen-containing heterocycles such as imidazole (B134444) and pyridine. Imidazole is particularly effective as it reacts with the silyl halide to form a highly reactive silylimidazolium intermediate, which is then readily attacked by the carboxylate.

A significant advancement in this methodology is the development of solvent-free conditions. Various carboxylic acids can be effectively converted to their corresponding TBDMS esters using TBDMSCl in the presence of imidazole without a solvent. researchgate.net This approach is advantageous as it eliminates the need for solvents like N,N-dimethylformamide (DMF), which simplifies the work-up process by avoiding aqueous extraction. researchgate.net The reactions often proceed spontaneously and are not time-consuming. researchgate.net

Table 1: Comparison of Activators in Silylation of Carboxylic Acids This table is representative of typical conditions for the silylation of carboxylic acids.

Activator/BaseSolventTypical Temperature (°C)Key FeaturesReference
ImidazoleDMF or Solvent-free25Forms highly reactive silyl intermediate; efficient catalysis. researchgate.net
Triethylamine (TEA)Dichloromethane (DCM)0 - 25Common, inexpensive base; acts as HCl scavenger. wikipedia.org
PyridineVarious25Acts as both base and catalyst. wikipedia.org
N,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)0 - 25Sterically hindered non-nucleophilic base.

Transesterification offers an alternative route to silyl esters, typically involving the reaction of a non-silyl ester (e.g., methyl or ethyl propionate) with a silicon-containing reagent. While common for the synthesis of organic esters, this method is less frequently documented for simple silyl esters like tert-Butyl(dimethyl)silyl propionate. The general principle involves an equilibrium reaction where an alcohol or another ester is displaced by a silyl group donor.

In a relevant context, transesterification is a key reaction in polymer chemistry and for the synthesis of complex molecules. researchgate.netmdpi.com For silyl esters, the reaction could theoretically proceed by reacting an alkyl propionate with a silyl alcohol (silanol) or an alkoxysilane under catalytic conditions. The reaction is driven to completion by removing the alcohol byproduct. Catalysts are generally required, which can be acids (like sulfuric acid) or bases. mdpi.com This approach may be useful if propionic acid itself is incompatible with other functional groups in a more complex substrate.

A related process, known as transsilylation, involves the transfer of a silyl group from one molecule to another. For instance, a more reactive silyl donor could transfer its silyl group to a propionate anion.

Alternative Synthetic Pathways

Beyond direct silylation with silyl halides, other pathways exist that utilize different types of silylating agents or employ principles of green chemistry.

To enhance the reactivity of the silylating agent, silyl pseudohalides, such as silyl triflates (e.g., tert-butyldimethylsilyl trifluoromethanesulfonate, TBDMS-OTf), can be used. wikipedia.org The triflate group is an excellent leaving group, making silyl triflates significantly more powerful silylating agents than the corresponding silyl chlorides. wikipedia.org

This increased reactivity allows for the silylation of less nucleophilic carboxylic acids or the use of milder reaction conditions, often at lower temperatures and with shorter reaction times. The reaction is typically performed in the presence of a non-nucleophilic base, such as 2,6-lutidine or pyridine, to neutralize the triflic acid byproduct. This method is particularly valuable when dealing with sterically hindered substrates where silyl chlorides might fail to react.

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Green approaches to silyl ester synthesis focus on minimizing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents. chemistryforsustainability.org

Key green strategies applicable to the synthesis of this compound include:

Catalytic Dehydrogenative Coupling: This method involves the reaction of propionic acid directly with a hydrosilane (R₃Si-H) in the presence of a catalyst. The only byproduct is hydrogen gas (H₂), making it a highly atom-economical process. mdpi.comresearchgate.net Various catalysts, including those based on precious metals like rhodium and ruthenium, can facilitate this reaction. mdpi.com

Solvent-Free Reactions: As mentioned previously, conducting the silylation of propionic acid with TBDMSCl and imidazole under solvent-free conditions is a prime example of a green approach. researchgate.net This eliminates solvent waste and simplifies product purification.

Use of Heterogeneous Catalysts: Employing solid-supported catalysts can simplify catalyst removal and recycling, contributing to a more sustainable process. mdpi.com For example, immobilized enzymes or solid acid catalysts could be used in transesterification or direct esterification reactions.

Optimization Strategies and Process Intensification in this compound Production

Optimizing the production of this compound involves systematically studying reaction variables to maximize yield and minimize costs and environmental impact. Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, and more energy-efficient processes. nih.govnih.gov

Response Surface Methodology (RSM) is a statistical tool used to optimize chemical processes. researchgate.net For silyl ester synthesis, RSM could be used to model the effects of variables such as temperature, reaction time, catalyst concentration, and the molar ratio of reactants on the product yield. This allows for the identification of the optimal conditions to achieve the highest possible yield. researchgate.net

Process Intensification Strategies that could be applied include:

Membrane Reactors: In esterification reactions, water or alcohol is produced as a byproduct, which can limit the reaction equilibrium. mdpi.comnih.gov Using a membrane reactor with a pervaporation membrane allows for the continuous removal of the byproduct, shifting the equilibrium towards the product side and increasing the conversion rate under milder conditions. mdpi.com

Continuous Flow Reactors: Shifting from traditional batch production to a continuous flow process can offer better control over reaction parameters (temperature, pressure, mixing), improved safety, and higher throughput.

Ultrasound and Microwave Irradiation: These energy sources can be used to intensify the process by accelerating reaction rates. nih.gov Microwave irradiation can lead to rapid and uniform heating, while ultrasound can enhance mass transfer and reaction kinetics. nih.gov

Table 2: Example of Parameters for Optimization Study using RSM This table illustrates variables that would be considered in an RSM study for the synthesis of this compound.

Independent VariableSymbolLower LevelUpper LevelResponse Variable
Temperature (°C)X₁2060Yield of Silyl Ester (%)
Molar Ratio (Acid:Silyl Halide)X₂1:1.11:1.5
Catalyst Loading (mol%)X₃110
Reaction Time (h)X₄18

Reactivity and Mechanistic Investigations of Tert Butyl Dimethyl Silyl Propionate

Hydrolytic Stability and Cleavage Mechanisms of the tert-Butyl(dimethyl)silyl Ester Bond

The cleavage of the tert-butyl(dimethyl)silyl (TBDMS) ester bond in tert-Butyl(dimethyl)silyl propionate (B1217596) is a critical aspect of its chemistry, particularly in the context of its use as a protecting group. The stability of this bond is highly dependent on the pH of the environment, exhibiting distinct mechanistic pathways under acidic, basic, and fluoride-mediated conditions. Silyl (B83357) esters, in general, are known to be more labile than their corresponding silyl ethers. thieme-connect.dereddit.com

Under acidic conditions, the hydrolysis of tert-Butyl(dimethyl)silyl propionate proceeds through a mechanism that differs from that of simple alkyl esters. Due to the presence of the bulky tert-butyl group on the silicon atom, the reaction follows an alkyl-oxygen cleavage pathway, specifically the AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism. ucoz.comresearchgate.net

The initial step involves the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. youtube.com However, instead of a subsequent nucleophilic attack by water at the carbonyl carbon (as seen in the AAC2 mechanism for less hindered esters), the C-O bond between the oxygen and the silicon atom cleaves. This cleavage is facilitated by the formation of a relatively stable tertiary carbocation, the tert-butyl cation. ucoz.comchemistrysteps.com The resulting silylpropionic acid intermediate is then readily hydrolyzed to propionic acid and a silanol (B1196071). This pathway is characteristic of esters with alkyl groups that can form stable carbocations. ucoz.com

The sequence of events in the AAL1 mechanism for this compound is as follows:

Protonation of the carbonyl oxygen.

Heterolytic cleavage of the Si-O bond, leading to the formation of a stable tert-butyl carbocation and a silylcarboxylic acid intermediate.

The tert-butyl carbocation can then react with water to form tert-butanol (B103910) or undergo elimination to form isobutylene. researchgate.net

The silylcarboxylic acid intermediate is subsequently hydrolyzed to propionic acid and a dimethylsilanol derivative.

The relative stability of silyl ethers towards hydrolysis under acidic conditions generally follows the trend: TMS < TES < TBDMS < TIPS < TBDPS, indicating that the steric bulk around the silicon atom plays a significant role in hydrolytic stability. gelest.com

Summary of Acid-Catalyzed Hydrolysis of this compound
AspectDescription
MechanismAAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular)
Rate-Determining StepFormation of the tert-butyl carbocation
Key Intermediatetert-butyl carbocation
Final ProductsPropionic acid, tert-butanol (or isobutylene), and dimethylsilanol derivatives

In contrast to their stability in acidic media, tert-butyldimethylsilyl esters are generally labile under basic conditions. thieme-connect.de The base-catalyzed hydrolysis, or saponification, of this compound follows the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, which is common for most esters. ucoz.comslideshare.net

The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. youtube.commatec-conferences.org This leads to the formation of a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com Subsequently, the intermediate collapses, resulting in the cleavage of the acyl-oxygen bond and the departure of the tert-butyldimethylsiloxide as the leaving group. The final products are the carboxylate salt (propionate) and tert-butyldimethylsilanol (B101206).

The steps involved in the BAC2 mechanism are:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the tert-butyldimethylsiloxide leaving group.

Proton transfer from the resulting carboxylic acid to the siloxide, or from the solvent, to yield the final propionate and tert-butyldimethylsilanol products.

This reaction is essentially irreversible because the final deprotonation of the carboxylic acid to form the carboxylate is energetically favorable. chemistrysteps.com Silyl esters are generally more susceptible to base-catalyzed hydrolysis than their analogous alkyl esters due to the electron-withdrawing nature of the silicon atom, which enhances the electrophilicity of the carbonyl carbon, and the ability of the silicon to stabilize the departing alkoxide-like leaving group.

Summary of Base-Catalyzed Hydrolysis of this compound
AspectDescription
MechanismBAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular)
Rate-Determining StepNucleophilic attack of the hydroxide ion
Key IntermediateTetrahedral intermediate
Final ProductsPropionate salt and tert-butyldimethylsilanol

Fluoride (B91410) ions are highly effective reagents for the cleavage of silicon-oxygen bonds, and this method is commonly employed for the deprotection of TBDMS ethers and esters. nih.goviwu.edu The mechanism of fluoride-mediated desilylation is distinct from acid or base-catalyzed hydrolysis and is driven by the high affinity of fluoride for silicon, resulting in the formation of a strong Si-F bond. nih.gov

The most widely accepted mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the tert-butyldimethylsilyl group. This attack leads to the formation of a hypervalent, pentacoordinate silicon intermediate. nih.gov This intermediate is unstable and subsequently breaks down, cleaving the Si-O bond to release the propionate anion and forming tert-butyldimethylsilyl fluoride.

Common sources of fluoride for this reaction include tetrabutylammonium (B224687) fluoride (TBAF), potassium fluoride, and hydrogen fluoride-pyridine complexes. nih.govorganic-chemistry.org The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF). The presence of water can influence the efficiency of the desilylation, particularly for certain substrates. nih.gov

The key features of the fluoride-mediated desilylation mechanism are:

Nucleophilic attack of a fluoride ion on the silicon atom.

Formation of a transient pentavalent silicon intermediate.

Cleavage of the silicon-oxygen bond.

Formation of the stable tert-butyldimethylsilyl fluoride and the propionate anion.

This method is highly selective for silyl groups and is often the preferred method for deprotection due to its mild reaction conditions and high efficiency.

Summary of Fluoride-Mediated Desilylation of this compound
AspectDescription
Key ReagentFluoride ion (e.g., from TBAF)
MechanismNucleophilic attack on silicon
Key IntermediatePentavalent silicon intermediate
Driving ForceFormation of a strong Si-F bond
Final ProductsPropionate anion and tert-butyldimethylsilyl fluoride

Transesterification Reactions Involving this compound

Transesterification is a fundamental organic reaction that involves the exchange of the alkoxy or aryloxy group of an ester with that of an alcohol or phenol (B47542). wikipedia.org For this compound, this reaction provides a pathway to synthesize other propionate esters. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

The mechanism of transesterification, whether through alcoholysis (reaction with an alcohol) or phenolysis (reaction with a phenol), mirrors the mechanisms of hydrolysis.

Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen of the silyl ester, which activates the carbonyl group towards nucleophilic attack. youtube.comyoutube.com An alcohol or phenol molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com Following a series of proton transfers, the tert-butyldimethylsilanol is eliminated, and deprotonation of the carbonyl oxygen yields the new ester and regenerates the acid catalyst.

Under basic conditions , the reaction is initiated by the deprotonation of the incoming alcohol or phenol by a base to form a more nucleophilic alkoxide or phenoxide. masterorganicchemistry.com This nucleophile then attacks the carbonyl carbon of the this compound, forming a tetrahedral intermediate. wikipedia.org The subsequent collapse of this intermediate results in the expulsion of the tert-butyldimethylsiloxide leaving group, yielding the new propionate ester.

While the general mechanism is similar for both alcoholysis and phenolysis, the reactivity can differ. Phenols are generally less nucleophilic than alcohols, which can lead to slower reaction rates in phenolysis. masterorganicchemistry.com

The kinetics of the transesterification of this compound are significantly influenced by the choice of catalyst. Both Brønsted and Lewis acids, as well as various bases, can be employed to accelerate the reaction.

Base catalysts , such as alkali metal hydroxides or alkoxides, are generally very effective and lead to rapid transesterification at moderate temperatures. mdpi.com The reaction rate under basic catalysis is typically dependent on the concentration of both the ester and the alkoxide.

Acid catalysts , including sulfuric acid, p-toluenesulfonic acid, and Lewis acids like zinc, tin, or titanium compounds, also promote transesterification. rsc.orgmdpi.comresearchgate.net Lewis acids function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol or phenol. rsc.orgresearchgate.net Acid-catalyzed transesterification reactions often require higher temperatures and longer reaction times compared to their base-catalyzed counterparts. mdpi.com

The rate of transesterification is also influenced by factors such as the steric hindrance of the reacting alcohol or phenol, the reaction temperature, and the molar ratio of the reactants. researchgate.netunl.edu For instance, bulkier alcohols will react more slowly due to increased steric hindrance around the reaction center.

Factors Influencing the Kinetics of Transesterification of this compound
FactorEffect on Reaction Rate
Base Catalysts (e.g., KOH, NaOCH3)Generally fast reaction rates at moderate temperatures.
Acid Catalysts (e.g., H2SO4, ZnCl2)Typically require higher temperatures and longer reaction times.
Steric Hindrance of NucleophileIncreased steric bulk of the alcohol/phenol decreases the reaction rate.
TemperatureIncreasing the temperature generally increases the reaction rate.
Reactant ConcentrationHigher concentrations of reactants can increase the reaction rate.

Rearrangement Pathways of this compound

The structural dynamics of silyl ketene (B1206846) acetals, including this compound, are characterized by their propensity to undergo various rearrangement reactions. These pathways are pivotal in both mechanistic understanding and synthetic applications, allowing for the formation of new isomers and complex molecular architectures.

A key feature of molecules containing silyl ether functionalities is the potential for the silyl group to migrate between nucleophilic centers within the molecule or even between molecules. In derivatives of polyols, such as ribonucleosides, the tert-butyldimethylsilyl (TBDMS) group has been observed to undergo intramolecular interconversion between adjacent hydroxyl groups. rsc.orgtuni.fi This process is often reversible, leading to an equilibrium mixture of isomers, and can be influenced by factors such as the solvent and the presence of a base. rsc.org

While direct migration between the oxygen and carbon atoms of the ketene acetal (B89532) core in this compound is not the most common pathway under standard conditions, related 1,4-O→C silyl migrations have been studied in silyl ethers derived from terminal acetylenic alcohols. lookchem.com These studies indicate that steric factors at both the silicon atom and the carbon framework play a significant role in the feasibility and rate of migration. lookchem.com Furthermore, intermolecular silyl migration has also been documented, where a silyl group is transferred from one molecule to another, a process that can be influenced by the solvent and reaction conditions. researchgate.net For instance, sodium hydride-promoted O-alkylation reactions in different solvents like DMF and THF have shown varying degrees of intermolecular silyl transfer. researchgate.net

These phenomena underscore the mobility of the TBDMS group, which can be strategically exploited or must be carefully controlled during synthetic sequences to prevent the formation of undesired isomeric byproducts.

Silyl ketene acetals are renowned intermediates in thermal rearrangement reactions, most notably the Ireland-Claisen rearrangement. This powerful carbon-carbon bond-forming reaction involves the thermal isomerization of an allylic ester to a γ,δ-unsaturated carboxylic acid, proceeding through a silyl ketene acetal intermediate. chempedia.info If this compound were generated from an allylic propionate, it would undergo a concerted acs.orgacs.org-sigmatropic rearrangement upon heating to furnish a γ,δ-unsaturated silyl ester. chempedia.info

Catalytic isomerization of the double bond within the silyl ketene acetal structure can also occur, potentially leading to mixtures of (E) and (Z) isomers. The stereochemical outcome of subsequent reactions is highly dependent on the geometry of this double bond. studylib.net Lewis acids or other catalysts can facilitate this isomerization, influencing the stereoselectivity of reactions such as aldol (B89426) additions.

The table below summarizes key rearrangement pathways applicable to silyl ketene acetals.

Rearrangement TypeDescriptionKey IntermediateInfluencing Factors
Intramolecular Silyl Migration Transfer of the silyl group between two nucleophilic sites (e.g., O→O) within the same molecule. rsc.orgtuni.fiPentacoordinate silicon speciesBase, Solvent
Intermolecular Silyl Migration Transfer of the silyl group from one molecule to another. researchgate.netSilylating agent/intermediateSolvent, Reagents (e.g., NaH)
Ireland-Claisen Rearrangement A acs.orgacs.org-sigmatropic rearrangement of an allylic ester via its silyl ketene acetal to form a γ,δ-unsaturated silyl ester. chempedia.infoSix-membered chair-like transition stateTemperature
Geometric Isomerization Interconversion between (E) and (Z) isomers of the ketene acetal double bond. studylib.netN/ACatalysts (Lewis acids), Temperature

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dominated by the nucleophilic character of its carbon-carbon double bond. As a silyl ketene acetal, it functions as a versatile enolate equivalent, offering a milder and more manageable alternative to traditional metal enolates. researchgate.net

Its primary role in synthesis is to act as a nucleophile, reacting with a wide array of electrophiles. These reactions typically involve the attack of the α-carbon of the silyl ketene acetal on the electrophilic center, followed by the loss of the silyl group. wikipedia.orgalmerja.com Silyl ketene acetals are generally considered soft and neutral nucleophiles, reacting readily with good electrophiles. wikipedia.orgrsc.org

Key electrophilic partners for this compound and related silyl ketene acetals include:

Aldehydes and Ketones: In the presence of a Lewis acid catalyst (e.g., TiCl₄, SiCl₄), silyl ketene acetals undergo Mukaiyama aldol additions to form β-hydroxy esters. chempedia.infoscience.gov

Carbocations: These strong electrophiles react efficiently to form new C-C bonds. acs.org

Acylating Agents: Anhydrides can react with silyl ketene acetals in the presence of a nucleophilic catalyst to achieve C-acylation, forming β-keto esters. acs.orgmit.edu

Halogenating Agents: Reagents like N-bromosuccinimide (NBS) or phenylselenyl chloride (PhSCl) react to give α-halo or α-selenyl esters, respectively. wikipedia.orgalmerja.com The electrophilic halogen or sulfur atom attacks the α-carbon, and the released halide ion subsequently cleaves the silyl group. almerja.com

Imines and Nitrones: Lewis acid-catalyzed additions to imines (Mannich-type reactions) or nitrones yield β-amino esters. chempedia.inforichmond.edu

Oxa/Azabicyclic Alkenes: In rhodium-catalyzed reactions, silyl ketene acetals can act as nucleophiles in the alkylative ring opening of strained bicyclic systems. nih.gov

The reactivity can be modulated by catalysts. Lewis acids activate the electrophile, while some Lewis bases can activate the silyl ketene acetal, potentially by generating a more reactive enolate species in situ. science.govacs.org

While the dominant reactivity is nucleophilic, the silicon center of this compound is electrophilic. It is susceptible to attack by strong nucleophiles, particularly fluoride ions (e.g., from tetra-n-butylammonium fluoride, TBAF), which leads to the cleavage of the silicon-oxygen bond to regenerate an enolate or, upon workup, the parent propionate ester. organic-chemistry.org This cleavage is driven by the formation of a very strong Si-F bond. organic-chemistry.org

The following table summarizes the primary reactivity profile of silyl ketene acetals.

Reactivity TypeRole of Silyl Ketene AcetalReacting Partner (Example)Product Type (Example)
Nucleophilic Nucleophile (Enolate Equivalent) wikipedia.orgAldehyde (R-CHO) science.govβ-Hydroxy Ester
Nucleophilic Nucleophile (Enolate Equivalent)Acyl Anhydride ((RCO)₂O) acs.orgβ-Keto Ester
Nucleophilic Nucleophile (Enolate Equivalent)Halogen Source (NBS) almerja.comα-Bromo Ester
Nucleophilic Nucleophile (Enolate Equivalent)Imine (R-CH=NR') richmond.eduβ-Amino Ester
Electrophilic Silyl Group AcceptorFluoride Ion (F⁻) organic-chemistry.orgEnolate/Ester

Applications of Tert Butyl Dimethyl Silyl Propionate in Advanced Organic Synthesis

Role as a Carboxylic Acid Protecting Group

The protection of carboxylic acids is a fundamental requirement in multi-step synthesis to prevent unwanted reactions with basic, nucleophilic, or reducing reagents. oup.com Silyl (B83357) esters, including tert-butyl(dimethyl)silyl propionate (B1217596), are employed for this purpose, masking the acidic proton and the reactivity of the carboxyl group. libretexts.orgnih.gov The TBDMS group is particularly advantageous due to its steric bulk, which confers greater stability compared to smaller silyl groups like trimethylsilyl (B98337) (TMS). This enhanced stability allows the protected propionate to withstand a broader range of reaction conditions. organic-chemistry.org

Protection (Esterification)

The formation of tert-butyl(dimethyl)silyl propionate from propionic acid is typically achieved by reacting it with a silylating agent. A common method involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as triethylamine (B128534) or imidazole (B134444), in an appropriate solvent like dimethylformamide (DMF). organic-chemistry.org The base serves to neutralize the hydrochloric acid byproduct of the reaction. Alternative, highly effective methods for the silylation of carboxylic acids under solvent-free conditions have also been developed, highlighting the efficiency of this transformation. researchgate.net

Deprotection (Silyl Ester Cleavage)

A key advantage of using the TBDMS ester as a protecting group is the variety of mild conditions under which it can be cleaved to regenerate the carboxylic acid. The most common method for deprotection involves the use of fluoride (B91410) ion sources. Tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is highly effective due to the high affinity of fluoride for silicon, which drives the cleavage of the strong Si-O bond. organic-chemistry.org Other fluoride reagents such as potassium fluoride (KF) or hydrofluoric acid complexes (HF-Pyridine) can also be employed. libretexts.orgnih.gov

In addition to fluoride-based methods, TBDMS esters can be hydrolyzed under acidic or basic conditions. libretexts.org Mild acidic conditions, such as acetic acid in an aqueous solution, can effectively remove the silyl group. organic-chemistry.org Various other reagents have been developed for specific applications, offering a wide toolkit for chemists. For instance, reagents like acetyl chloride in methanol, stannous chloride (SnCl2), and cerium(IV) triflate have been reported for the efficient deprotection of TBDMS ethers, with principles that extend to silyl esters.

Reagent/ConditionMechanism/Key FeatureTypical SolventCitation
Tetra-n-butylammonium fluoride (TBAF)Fluoride-ion mediated cleavage of Si-O bondTHF organic-chemistry.org
Hydrofluoric acid (HF) in Pyridine or AcetonitrileAcidic fluoride sourcePyridine, Acetonitrile nih.gov
Potassium Fluoride (KF)Fluoride source, often with a phase-transfer catalystAcetonitrile organic-chemistry.org
Acetic Acid / WaterMild acid hydrolysisAcetic Acid/Water organic-chemistry.org
Stannous Chloride (SnCl₂)Lewis acid-catalyzed cleavageEthanol, Water, or solvent-free (microwave)

Orthogonality in protecting group strategy is the ability to remove one protecting group in the presence of others without affecting them. This concept is crucial for the efficient synthesis of complex molecules. uchicago.edu The TBDMS ester offers excellent orthogonality. Its unique sensitivity to fluoride ions allows for its selective removal while other common protecting groups remain intact.

For example, a TBDMS ester can be cleaved with TBAF without affecting base-labile groups (e.g., acetate, benzoyl), acid-labile groups (e.g., tert-butoxycarbonyl (Boc), tetrahydropyranyl (THP)), or groups removed by hydrogenolysis (e.g., benzyl (B1604629) (Bn), benzyloxycarbonyl (Cbz)). organic-chemistry.org This orthogonality is demonstrated in syntheses where, for instance, a TBDMS ether is selectively cleaved in the presence of TBDPS, THP, allyl, Bn, Boc, and Fmoc groups. organic-chemistry.org Similarly, the selective deprotection of triethylsilyl (TES) ethers in the presence of TBDMS ethers highlights the nuanced stability differences that can be exploited. nih.gov This allows for precise, stepwise deprotection schemes in molecules with multiple functional groups requiring protection.

TBDMS Ester Deprotection ReagentStable Protecting GroupsLabile Protecting GroupsCitation
TBAF (Fluoride)Boc, Cbz, Fmoc, Benzyl (Bn), Acetate (Ac), Benzoyl (Bz), THPOther silyl ethers (e.g., TMS, TES) organic-chemistry.org
Mild Acid (e.g., AcOH/H₂O)Cbz, Benzyl (Bn), Acetate (Ac), Benzoyl (Bz)Boc, Trityl (Tr), THP libretexts.orgorganic-chemistry.org
Mild BaseBoc, Cbz, Benzyl (Bn), THP, TBDMSAcetate (Ac), Benzoyl (Bz), Methyl/Ethyl Esters libretexts.orgorganic-chemistry.org

Precursor and Intermediate in Specific Chemical Transformations

Beyond its role as a protecting group, this compound is a valuable precursor for generating nucleophilic intermediates used in stereoselective bond-forming reactions.

This compound can be converted into a silyl ketene (B1206846) acetal (B89532), which is a specific type of silyl enol ether. wikipedia.org This transformation is typically achieved by treating the silyl ester with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). wikipedia.orgorganic-chemistry.org The resulting silyl ketene acetal is a reactive enolate equivalent that can participate in directed aldol (B89426) reactions, most notably the Mukaiyama aldol addition. wikipedia.org

In this reaction, the silyl ketene acetal adds to an aldehyde or ketone in the presence of a Lewis acid catalyst (e.g., titanium tetrachloride, TiCl₄). wikipedia.org This process is highly valuable because the geometry of the silyl ketene acetal can influence the stereochemical outcome of the aldol product, allowing for the selective formation of syn or anti diastereomers. harvard.edu The reaction proceeds through a pericyclic, chair-like transition state, as proposed by Zimmerman and Traxler, which dictates the resulting stereochemistry. harvard.edu

The silyl ketene acetal derived from this compound is a soft nucleophile, making it suitable for a variety of carbon-carbon bond-forming reactions beyond the aldol condensation. wikipedia.org These reactions include:

Michael Additions: The silyl ketene acetal can add to α,β-unsaturated carbonyl compounds in a conjugate fashion, a process also often catalyzed by Lewis acids. This provides a route to 1,5-dicarbonyl compounds or their derivatives.

Alkylations: Reaction with Sₙ1-reactive electrophiles, such as tertiary or benzylic alkyl halides, in the presence of a Lewis acid leads to the formation of α-alkylated propionate derivatives. wikipedia.org

These transformations underscore the utility of this compound as a two-carbon building block for constructing more complex carbon skeletons.

The reactions involving the silyl ketene acetal of this compound can be rendered asymmetric, providing access to chiral molecules with high enantiomeric or diastereomeric purity. nih.gov Asymmetric control can be achieved through several strategies:

Chiral Auxiliaries: Attaching a chiral auxiliary to the propionate structure before silylation and subsequent enolization can direct the facial approach of the electrophile. The Evans aldol reaction, for example, uses chiral oxazolidinone auxiliaries to achieve highly diastereoselective aldol additions. harvard.edu

Chiral Catalysts: The use of chiral Lewis acids or other catalysts can create a chiral environment around the reactants, influencing the transition state and favoring the formation of one enantiomer over the other. harvard.edu Catalytic, enantioselective Mukaiyama aldol reactions have been developed using chiral titanium or copper complexes. harvard.edu

Chiral Reagents: While less common for this specific transformation, chiral reagents can also be employed to induce asymmetry.

These asymmetric methodologies are fundamental to the synthesis of pharmaceuticals and other bioactive molecules where specific stereoisomers are required for biological activity. nih.govrsc.org

Contribution to Macrocyclization and Oligomerization Reactions

There is currently no scientific literature detailing the direct contribution of this compound to either macrocyclization or oligomerization reactions.

In principle, a silyl-protected propionate could potentially serve as a building block in the assembly of a linear precursor for a macrocyclization reaction. The tert-butyldimethylsilyl (TBDMS) group is a common protecting group for alcohols, and its removal under specific conditions could precede a cyclization step. However, this represents a hypothetical application, and no published examples specifically employ this compound for this purpose.

Similarly, for oligomerization, while propionate units are fundamental to polyketide natural products, the direct use of this compound as a monomer or initiator in controlled oligomerization processes has not been reported. The reactivity of the silyl ether or the ester functionality does not lend itself to common polymerization or oligomerization mechanisms without prior transformation into a more reactive species.

Utilization in Flow Chemistry and Continuous Processing

The utilization of this compound in flow chemistry and continuous processing is not documented in peer-reviewed research.

Flow chemistry often leverages enhanced heat and mass transfer, allowing for reactions to be performed under conditions that are challenging in traditional batch setups. While the protection of alcohols using tert-butyldimethylsilyl chloride is a reaction that has been adapted to flow conditions, the specific use of the pre-formed this compound as a reagent or substrate in a continuous process has not been described.

Hypothetically, reactions involving this compound, such as its hydrolysis or its reaction as an electrophile or nucleophile, could be translated to a flow regime. For instance, a packed-bed reactor with a solid-supported catalyst could be envisioned for its transformation. However, without experimental data, any discussion of reaction parameters, reactor design, or outcomes would be purely speculative.

Table of Potential, Analogous Flow Reactions (for illustrative purposes only, not specific to this compound):

Reaction TypeReagentsCatalyst/ConditionsPotential Product Class
Silyl Ether DeprotectionTBDMS-protected alcohol, Fluoride source (e.g., TBAF)Solid-supported TBAF, packed-bed reactorAlcohol
Ester ReductionEster, Reducing agent (e.g., DIBAL-H)Micromixer for rapid mixing and quenchingAldehyde or Alcohol
Aldol ReactionSilyl enol ether, AldehydeLewis acid catalyst, cooled microreactorβ-Hydroxy ketone

It is crucial to reiterate that the above table illustrates general classes of reactions that are performed in flow chemistry and does not represent reported applications of this compound.

Advanced Analytical Methodologies for Studying Tert Butyl Dimethyl Silyl Propionate Reactivity and Transformations

In Situ Spectroscopic Monitoring of Reactions Involving tert-Butyl(dimethyl)silyl Propionate (B1217596)

In situ spectroscopy allows for the continuous monitoring of a chemical reaction within the reaction vessel, providing dynamic information about the concentration of reactants, intermediates, and products without the need for sampling. This non-invasive approach is invaluable for capturing the behavior of transient species and understanding reaction kinetics under true process conditions. nih.gov

Real-time or in situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed mechanistic insights into reactions involving silyl (B83357) ketene (B1206846) acetals like tert-Butyl(dimethyl)silyl propionate. mdpi.comrsc.org By setting up the reaction directly within an NMR tube or using a flow-NMR setup, spectra can be acquired at regular intervals as the reaction progresses. rsc.orgresearchgate.net

This technique allows chemists to observe the disappearance of reactant signals and the simultaneous appearance of product signals. For this compound, key resonances such as the singlets for the tert-butyl and dimethylsilyl protons, and the quartet and triplet of the propionate ethyl group, can be tracked. Changes in the chemical shifts and signal intensities provide direct evidence for the structural transformations occurring. This method is particularly useful for determining reaction kinetics, observing the formation of intermediates, and understanding stereochemical outcomes. studylib.net For example, in situ NMR has been successfully used to monitor reactions of silyl ketene acetals, confirming reaction mechanisms and characterizing active propagating species in polymerization reactions. mdpi.comnih.gov

Table 1: Representative ¹H NMR Signals for Monitoring a Hypothetical Reaction This table illustrates how changes in chemical shifts could be tracked during a reaction where this compound is converted to a different product.

Compound Functional Group Proton Signal Typical Chemical Shift (δ, ppm) Observation During Reaction
This compound (Reactant) tert-Butyl Singlet (9H) ~0.95 Signal intensity decreases
Si-(CH₃)₂ Singlet (6H) ~0.25 Signal intensity decreases
O-CH₂-CH₃ Quartet (2H) ~3.70 Signal intensity decreases
O-CH₂-CH₃ Triplet (3H) ~1.15 Signal intensity decreases
Hypothetical Product New Moiety (e.g., -CH₂-Ar) Multiplet Varies New signals appear and grow
Silyl Byproduct (e.g., TBDMS-X) Singlets Varies New signals appear and grow

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a complementary method for real-time reaction analysis. mdpi.comamericanpharmaceuticalreview.com In situ FTIR, often utilizing an Attenuated Total Reflection (ATR) probe inserted directly into the reaction mixture, can monitor changes in the vibrational modes of functional groups. nih.govresearchgate.netrsc.org

For reactions involving this compound, key infrared absorption bands would be monitored. gelest.com The strong C=O stretching vibration of the ester group (around 1730 cm⁻¹) and the Si-O-C stretching frequencies are particularly informative. nih.govresearchgate.net A shift in the C=O band or its disappearance, coupled with the appearance of new bands, provides a clear fingerprint of the reaction's progress and pathway. nih.govuchicago.eduuchicago.edu This technique is highly effective for tracking the consumption of reactants and the formation of products, enabling a deep understanding of reaction kinetics and mechanisms. nih.gov Raman spectroscopy can provide similar information, and because its selection rules differ from IR, it can sometimes detect vibrations that are weak or absent in the IR spectrum. mdpi.com

Table 2: Key Infrared (IR) Frequencies for Monitoring Reactions

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Significance in Reaction Monitoring
Ester C=O Stretch 1735 - 1715 Disappearance indicates consumption of the propionate reactant.
C-O (Ester) Stretch 1300 - 1150 Change in this region signals transformation of the ester group.
Si-O-C Asymmetric Stretch 1100 - 1050 Disappearance or shift indicates cleavage of the silyl ether bond.
Si-C (from Si-(CH₃)₂) Stretch/Rock 1260 - 1250, 840 - 780 Bands remain if the TBDMS group is transferred intact to a byproduct.

Mass Spectrometry for Reaction Intermediate Identification and Pathway Probing

Mass spectrometry (MS) is an exceptionally sensitive technique for identifying reaction intermediates and probing mechanistic pathways, even for species that exist at very low concentrations. rsc.org Techniques like Electrospray Ionization (ESI-MS) allow for the direct analysis of charged intermediates from the reaction solution. nih.govresearchgate.net

When studying reactions of this compound, MS is critical for characterizing products and potential byproducts. A hallmark of tert-butyldimethylsilyl (TBDMS) derivatives in mass spectrometry is a characteristic fragmentation pattern involving the loss of the tert-butyl group, resulting in a prominent ion at [M-57]⁺. nih.govnih.gov This predictable fragmentation is a powerful diagnostic tool for confirming the presence of the TBDMS moiety in reaction products or intermediates. researchgate.net Advanced techniques such as tandem mass spectrometry (MS/MS) can further fragment these ions to provide detailed structural information, helping to piece together complex reaction pathways. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 202.36 g/mol)

Ion m/z (Mass/Charge) Description Significance
[M]⁺ 202 Molecular Ion Confirms the mass of the parent compound.
[M-29]⁺ 173 Loss of ethyl radical (•CH₂CH₃) Fragmentation characteristic of ethyl esters. whitman.edu
[M-45]⁺ 157 Loss of ethoxy radical (•OCH₂CH₃) Common fragmentation pathway for ethyl esters. libretexts.org
[M-57]⁺ 145 Loss of tert-butyl radical (•C(CH₃)₃) Diagnostic peak for TBDMS-containing compounds. nih.govnih.gov

Chromatographic Techniques for Product Distribution Analysis in Complex Reaction Mixtures

When reactions of this compound yield multiple products, byproducts, or isomers, chromatographic techniques are essential for separation and quantification. longdom.org Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two most common methods employed. nih.govacs.org

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing the volatile products of silylation reactions. researchgate.netnumberanalytics.com The silyl group enhances the volatility of compounds, making them well-suited for GC analysis. researchgate.netresearchgate.net A GC-MS system can separate the components of a complex mixture and provide mass spectra for each, allowing for confident identification and quantification of the product distribution. springernature.comlcms.cz

For products that are less volatile or thermally sensitive, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. nih.govresearchgate.net HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. This allows for the effective separation of complex mixtures, providing crucial data on reaction conversion, yield, and selectivity. msu.edu

Table 4: Typical Chromatographic Methods for Analysis of Silyl Ester Reactions

Technique Stationary Phase (Column) Mobile Phase / Carrier Gas Detector Application
GC-MS Nonpolar (e.g., DB-5ms, polymethylsiloxane) researchgate.netlcms.cz Helium (Carrier Gas) Mass Spectrometer (MS) Separation and identification of volatile products, isomers, and byproducts. researchgate.net
RP-HPLC C18 (Octadecylsilyl) Gradient of Acetonitrile/Water UV or MS Separation of less volatile or thermally labile products; monitoring reaction progress. nih.gov

Computational and Theoretical Studies on Tert Butyl Dimethyl Silyl Propionate

Quantum Chemical Calculations on Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. By identifying stable intermediates and the high-energy transition states that connect them, a detailed reaction mechanism can be constructed. geomar.de Methodologies such as Density Functional Theory (DFT) allow for the accurate calculation of the energies of these structures, providing quantitative insights into the feasibility and kinetics of proposed reaction pathways. aps.org

DFT Studies on Silyl (B83357) Ester Hydrolysis

The hydrolysis of silyl esters, a fundamental reaction for compounds like tert-butyl(dimethyl)silyl propionate (B1217596), has been a subject of detailed computational investigation. Density Functional Theory (DFT) has been employed to explore the mechanisms of this process, particularly identifying the most favorable reaction pathways by calculating their activation energies. aip.org

Studies on model silyl ester systems reveal several possible routes for hydrolysis. The primary and most favorable pathway is typically the attack of a water molecule at the silicon atom, leading to the cleavage of the silicon-oxygen (Si-O) ester bond. geomar.deaip.org Computational models have shown that this process can be catalyzed by acids. Under acidic conditions, a proton can associate with the silyl ester, significantly lowering the activation energy for the subsequent bond cleavage. aip.org DFT calculations have quantified this effect, demonstrating that protonation at the carbonyl oxygen is energetically more favorable than at the alkoxy oxygen. aip.org

A comprehensive DFT study on a model silyl ester complex identified and calculated the activation energies for several potential hydrolytic and scission reactions in the absence of external forces. The results highlight that the hydrolysis of the silyl ester bond (Si-O-C) is the most kinetically favorable pathway. aip.org

Calculated Activation Energies for Potential Silyl Ester Hydrolysis Pathways
Reaction PathwayDescriptionCalculated Activation Energy (Ea,DFT) in kJ/mol
Hydrolysis 1Attack at the carbonyl carbon of the ester bond189
Hydrolysis 2 Attack at the silicon atom of the silyl ester bond 74
Hydrolysis 3Hydrolysis at a silanol (B1196071) linkage between two silicon atoms120
Hydrolysis 4Hydrolysis at the glass substrate linkage100

The data clearly indicates that "Hydrolysis 2," the cleavage of the silyl ester bond, possesses the lowest activation energy, making it the dominant reaction path. aip.org Furthermore, computational studies that explicitly include solvent molecules (water) or use implicit solvation models show that the solvent plays a crucial role in stabilizing the transition state, further reducing the activation barrier. aip.org For the proton-catalyzed hydrolysis, the activation energy can be reduced to as low as 36-51 kJ/mol, underscoring the significance of pH in the stability of silyl esters. aip.org

Computational Modeling of Silyl Group Transfer Reactions

Computational modeling is also essential for understanding silyl group transfer reactions, which are pivotal in processes like group-transfer polymerization (GTP). In these reactions, a silyl group is transferred from an initiator, such as a silyl ketene (B1206846) acetal (B89532), to a monomer. Kinetic modeling based on calculated activation energies can elucidate the polymerization mechanism and competing side reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of tert-butyl(dimethyl)silyl propionate are key to its reactivity. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies. Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's movement over time, offering insights into its structural fluctuations and interactions with its environment. mdpi.comrug.nl

For a molecule like this compound, rotation around the C-C and Si-O single bonds leads to various conformers, such as anti and gauche arrangements. Computational methods can calculate the energy of each conformer, predicting the most stable, and therefore most populated, structures. MD simulations can then model the transitions between these conformers, revealing the flexibility of the molecule in solution. mdpi.com This dynamic behavior is crucial, as the accessibility of the reactive sites (the silicon atom and the carbonyl group) is directly dependent on the molecule's conformation. While specific MD simulation studies on this compound are not prevalent in the literature, the techniques are widely applied to similar organic and organosilicon molecules to understand their dynamic behavior. acs.orgmdpi.com

Prediction of Reactivity and Selectivity in this compound-Mediated Transformations

Theoretical calculations are a predictive tool for understanding the reactivity and selectivity of chemical transformations. By analyzing the outputs of quantum chemical calculations, one can anticipate how a molecule like this compound will behave in a reaction.

Reactivity is often predicted by examining calculated activation energies. aps.org As shown in the hydrolysis studies, a lower activation energy for a particular reaction pathway implies a faster reaction rate, thus predicting that pathway to be the most reactive. aip.org Therefore, the relatively low calculated activation energy for the hydrolysis of the Si-O bond suggests this is the most reactive site for nucleophilic attack. aip.org

Selectivity in reactions can be understood by analyzing the electronic structure. DFT-based reactivity descriptors, such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO), electrostatic potential maps, and partial atomic charges, can identify the most nucleophilic and electrophilic sites within the molecule. mdpi.comnih.gov For this compound, such analysis would likely show:

A significant positive partial charge on the silicon atom, making it a primary site for nucleophilic attack.

A positive partial charge on the carbonyl carbon, making it a secondary electrophilic site.

Negative partial charges on the oxygen atoms, identifying them as nucleophilic or basic centers.

This information allows chemists to predict, for example, whether a nucleophile will preferentially attack the silicon atom or the carbonyl carbon, thus determining the reaction's outcome. The combination of molecular dynamics simulations to understand the accessibility of these sites and quantum chemical calculations of the reaction barriers provides a comprehensive framework for predicting both reactivity and selectivity. acs.org

Electronic Structure Analysis and Bonding Characteristics

An analysis of the electronic structure provides fundamental insights into the stability and chemical nature of this compound. The silicon-oxygen bond is a key feature of this molecule. This bond is highly polarized due to the large difference in electronegativity between silicon (1.90) and oxygen (3.44), resulting in a significant partial positive charge on the silicon atom and a partial negative charge on the oxygen atom. wikipedia.org This polarity makes the silicon atom highly electrophilic and susceptible to nucleophilic attack, which is the underlying reason for its reactivity in hydrolysis and group transfer reactions.

Future Perspectives and Emerging Research Directions for Tert Butyl Dimethyl Silyl Propionate

Novel Synthetic Applications and Methodologies

The development of novel synthetic applications for tert-butyl(dimethyl)silyl propionate (B1217596) is intrinsically linked to advancements in the synthesis of silyl (B83357) esters in general. Organosilicon compounds are valued in organic synthesis for their availability and environmentally benign nature. core.ac.uk Silyl esters are typically synthesized through the reaction of carboxylate nucleophiles with silylating agents. core.ac.uk Future methodologies for the synthesis of tert-butyl(dimethyl)silyl propionate could focus on catalytic, atom-economical processes.

One emerging area of interest is the ruthenium-catalyzed reductive carboxylation of ethylene (B1197577) in the presence of a hydrosilane, which can produce propionate silyl esters. researchgate.net While this method has been explored with triethylsilane, its adaptation for tert-butyldimethylsilane (B7800976) could offer a direct and efficient route to the target compound. Such catalytic systems are at the forefront of developing greener and more efficient synthetic methods. core.ac.uk

Further research may also explore the use of this compound as a reactive intermediate in organic synthesis. core.ac.uk Silyl esters can be readily converted into other functional groups such as amides, other esters, aldehydes, and alcohols. core.ac.uk The specific reactivity profile imparted by the tert-butyldimethylsilyl group could be exploited in selective transformations.

Integration into Catalytic Cycles and Organocatalysis

Silyl esters are known to act as metastable reaction intermediates in various catalytic processes. core.ac.uk A plausible future research direction is the deliberate integration of this compound into catalytic cycles. For instance, in reactions involving the activation of carboxylic acids, in-situ formation of a silyl ester like this compound can be a key step. core.ac.uk

A notable example, although not specific to the tert-butyl(dimethyl)silyl derivative, is the ruthenium-catalyzed coupling of CO2 and ethylene with hydrosilanes to form propionate silyl esters. researchgate.net The catalytic cycle of such a reaction would involve the formation and subsequent transformation of the silyl propionate. Understanding the role of the silyl group's substituents in such cycles is a crucial area for future investigation.

In the realm of organocatalysis, which utilizes small organic molecules as catalysts, silyl esters can play a role in various transformations. nih.gov N-heterocyclic carbene (NHC) organocatalysis has been shown to be effective for the synthesis of esters from α,β-unsaturated aldehydes and alcohols. nih.gov The application of such methodologies to silyl alcohols could provide a metal-free route to silyl esters. Furthermore, the development of chiral organocatalysts could enable the enantioselective synthesis of more complex silyl propionate esters, a field that remains largely unexplored.

Advancements in Sustainable and Environmentally Benign Chemical Processes

The pursuit of sustainable and environmentally benign chemical processes is a major driver in modern chemistry. The synthesis and application of silyl esters like this compound can be viewed through the lens of green chemistry principles.

The use of organosilicon reagents is often considered environmentally friendly due to the low toxicity of their byproducts (e.g., siloxanes). core.ac.uk Catalytic methods for the synthesis of silyl esters, such as the copper-catalyzed dehydrocoupling polymerization to form poly(silyl ether)s, represent a sustainable and atom-economical approach. dicp.ac.cn This methodology, which produces hydrogen gas as the only byproduct, could potentially be adapted for the synthesis of smaller silyl ester molecules.

Future research in this area will likely focus on:

Developing catalytic systems for silyl ester synthesis that utilize earth-abundant and non-toxic metals. dicp.ac.cn

Designing processes that minimize solvent use and energy consumption.

Exploring the use of renewable resources as starting materials for the synthesis of the propionate moiety.

The development of degradable polymers, such as poly(silyl ether)s, from renewable resources is an active area of research that highlights the potential of silyl ether and ester chemistry in creating sustainable materials. researcher.lifemdpi.comresearchgate.net

Interdisciplinary Research Frontiers Involving Silyl Propionate Esters

While the primary applications of silyl esters are within organic synthesis, emerging research points to their relevance in other scientific disciplines.

One unexpected interdisciplinary frontier is in forensic science . A study on the differentiation of ballpoint pen inks identified this compound as a component in the chemical profile of certain inks through Gas Chromatography-Mass Spectrometry (GC-MS). nauss.edu.sa This finding suggests a potential application in the forensic analysis and dating of documents. Further research could explore the stability and degradation of this compound over time to develop it as a reliable chemical marker.

Another potential interdisciplinary area is materials science . Poly(silyl ether)s, which contain repeating silyl ether linkages, are being investigated as degradable and sustainable materials. researcher.lifemdpi.com These polymers exhibit good thermal stability and their properties can be tuned by altering the substituents on the silicon atom. mdpi.com Although this compound is a small molecule, its fundamental chemistry could inform the design of new silicon-containing polymers with specific degradation profiles and mechanical properties for applications in areas like biomedical devices or environmentally friendly plastics.

Q & A

Basic: How can tert-butyl(dimethyl)silyl propionate be synthesized, and what analytical methods validate its purity?

Methodological Answer:
Synthesis typically involves silylation of propionic acid derivatives using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base like imidazole or 2,6-lutidine in anhydrous dichloromethane (CH₂Cl₂) . Post-reaction, purification via column chromatography (hexane/ethyl acetate gradients) is recommended. Validation requires:

  • ¹H/¹³C NMR : Confirm absence of residual propionic acid (δ ~2.3 ppm for CH₂) and presence of TBS-O signals (δ ~0.1 ppm for Si(CH₃)₂) .
  • IR Spectroscopy : Look for ester C=O stretching (~1740 cm⁻¹) and Si-O-Si vibrations (~1250 cm⁻¹) .
  • HRMS : Match calculated and observed molecular ion peaks (e.g., [M+Na]⁺) to confirm molecular formula .

Advanced: What strategies optimize the use of this compound as a protecting group in stereoselective synthesis?

Methodological Answer:
The TBS group is widely used to protect hydroxyl groups due to its stability under basic/neutral conditions and selective deprotection with fluoride sources (e.g., TBAF in THF) . For stereoselective applications:

  • Reagent Choice : Use TBSOTf (tert-butyl(dimethyl)silyl triflate) with 2,6-lutidine for sterically hindered alcohols, ensuring minimal racemization .
  • Temperature Control : Conduct silylation at –40°C to suppress side reactions in chiral substrates .
  • Deprotection Monitoring : Track reaction progress via TLC (Rf shift) or ¹⁹F NMR (if using TBAF) to avoid overexposure to fluorides, which may degrade sensitive functionalities .

Basic: What are the stability limitations of this compound under common reaction conditions?

Methodological Answer:
The TBS group is stable to:

  • Acidic Conditions : Withstands TFA (trifluoroacetic acid) at 0°C for short durations but hydrolyzes under prolonged exposure to aqueous acids (pH < 3) .
  • Oxidizing Agents : Resists H₂O₂ and mCPBA (meta-chloroperbenzoic acid) but degrades with strong oxidants like KMnO₄ .
    Avoid:
  • Fluoride Ions : Even trace amounts (e.g., from TBAF) cleave Si-O bonds rapidly .
  • High-Temperature Basic Media : Decomposes in NaOH/MeOH reflux (>60°C) .

Advanced: How does the steric bulk of this compound influence regioselectivity in Pd-catalyzed α-arylation reactions?

Methodological Answer:
In Pd-catalyzed α-arylation (e.g., with aryl bromides), the TBS group enhances regioselectivity by:

  • Steric Shielding : Directs coupling to less hindered α-positions, as shown in reactions with tert-butyl propionate enolates .
  • Stabilizing Transition States : The silyl group lowers activation energy for enolate-Pd intermediates, favoring aryl group transfer to the α-carbon .
    Protocol : Use Pd(dba)₂ (1 mol%), P(t-Bu)₃ (2 mol%), and ZnF₂ in DMF at 80°C for 16–24 hours. Monitor regioselectivity via ¹H NMR (aryl integration ratios) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
While toxicity data specific to this compound is limited, general silyl ester precautions apply:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can contradictions in reported reactivity of this compound be resolved?

Methodological Answer:
Discrepancies (e.g., varying deprotection rates) often arise from:

  • Impurity Effects : Trace acids/bases in solvents (test via Karl Fischer titration) .
  • Substrate Steric Effects : Bulky adjacent groups slow fluoride attack. Use kinetic studies (e.g., pseudo-first-order plots) to compare rates across substrates .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) accelerate deprotection vs. nonpolar solvents (toluene). Optimize solvent choice via controlled trials .

Basic: What chromatographic techniques separate this compound from byproducts?

Methodological Answer:

  • TLC : Use silica gel plates with hexane/ethyl acetate (9:1); visualize with UV (254 nm) or KMnO₄ stain (yellow spot for esters) .
  • Column Chromatography : Employ gradient elution (hexane → 20% ethyl acetate) to resolve silylated products from unreacted starting materials .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) at 1 mL/min; detect via UV (210 nm) .

Advanced: What role does this compound play in asymmetric aldol reactions?

Methodological Answer:
The TBS group enables stereocontrol by:

  • Preorganizing Substrates : Fixing hydroxyl groups in specific conformations (e.g., syn-aldol via Evans auxiliary) .
  • Suppressing Epimerization : Stabilizes β-hydroxy esters during workup (e.g., NaBH₃CN reduction at 0°C preserves stereochemistry) .
    Case Study : In the synthesis of D-lyxo-phytosphingosine, TBS-protected intermediates maintained >98% ee during aldol steps .

Basic: How is this compound characterized in complex reaction mixtures?

Methodological Answer:

  • GC-MS : Compare retention times and fragmentation patterns with authentic samples .
  • NMR Decoupling Experiments : Identify coupling partners (e.g., J values for vicinal protons) .
  • DEPT-135 : Distinguish CH₃ (TBS), CH₂ (propionate), and quaternary carbons .

Advanced: Can this compound participate in click chemistry or bioorthogonal reactions?

Methodological Answer:
While not inherently reactive in click reactions, it can be functionalized:

  • Alkyne Tagging : Introduce propargyl groups via esterification for CuAAC (copper-catalyzed azide-alkyne cycloaddition) .
  • Thiol-Ene Coupling : Modify propionate with thiol-reactive handles (e.g., maleimide) for protein conjugation studies .
    Limitation : The TBS group’s hydrophobicity may reduce aqueous solubility; consider PEGylation for in vivo applications .

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